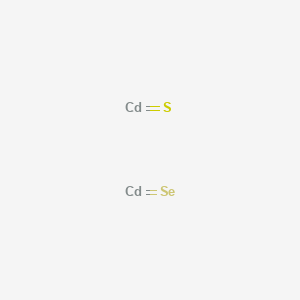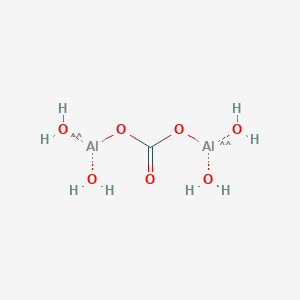
Basaljel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basaljel, also known as aluminum hydroxide gel, is a commonly used antacid medication. It is used to treat symptoms of heartburn, acid indigestion, and sour stomach. Basaljel is a type of medication that works by neutralizing stomach acid. In
Wirkmechanismus
Basaljel works by neutralizing stomach acid. When Basaljel is ingested, it reacts with the acid in the stomach, forming Basaljel chloride and water. This reaction reduces the acidity of the stomach, which helps to relieve symptoms of heartburn, acid indigestion, and sour stomach.
Biochemische Und Physiologische Effekte
Basaljel has several biochemical and physiological effects on the body. It can help to reduce the levels of phosphorus in the blood, which is important for patients with kidney disease. Basaljel can also help to reduce the levels of uric acid in the blood, which is important for patients with gout.
Vorteile Und Einschränkungen Für Laborexperimente
Basaljel has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. This makes it a good choice for researchers who need a large quantity of the medication for their experiments. One limitation is that Basaljel may interact with other medications, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Basaljel. One direction is to study its potential use in the treatment of kidney disease. Another direction is to study its potential use in the treatment of gout. Additionally, researchers could study the interactions between Basaljel and other medications to determine the best way to use it in combination with other treatments.
Conclusion:
In conclusion, Basaljel is a commonly used antacid medication that works by neutralizing stomach acid. It has several scientific research applications, including its potential use in the treatment of kidney disease and gout. Basaljel has several advantages and limitations for lab experiments, and there are several future directions for research on this medication.
Synthesemethoden
Basaljel is synthesized by reacting Basaljel hydroxide with hydrochloric acid. The reaction produces Basaljel chloride and water. The Basaljel chloride is then reacted with sodium hydroxide to produce Basaljel hydroxide gel, which is the active ingredient in Basaljel.
Wissenschaftliche Forschungsanwendungen
Basaljel has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing symptoms of heartburn, acid indigestion, and sour stomach. Basaljel has also been studied for its potential use in the treatment of kidney disease, as it can help to reduce the levels of phosphorus in the blood.
Eigenschaften
CAS-Nummer |
12538-82-8 |
|---|---|
Produktname |
Basaljel |
Molekularformel |
CH8Al2O7 |
Molekulargewicht |
186.03 g/mol |
InChI |
InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
OENJZQFHILJLAW-UHFFFAOYSA-L |
SMILES |
C(=O)(O[Al])O[Al].O.O.O.O |
Kanonische SMILES |
C(=O)(O[Al])O[Al].O.O.O.O |
Synonyme |
aluminum basic carbonate aluminum hydroxycarbonate gel Basaljel basic aluminum carbonate gel |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



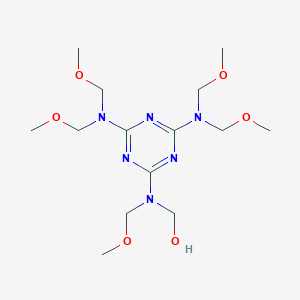
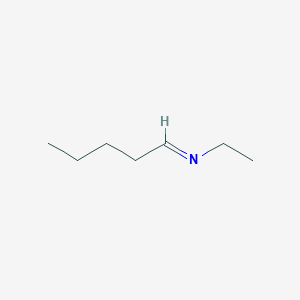

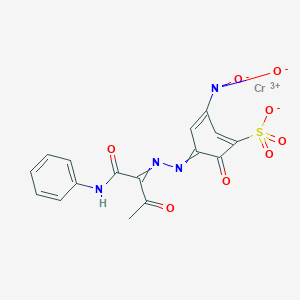

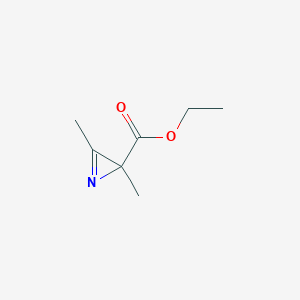
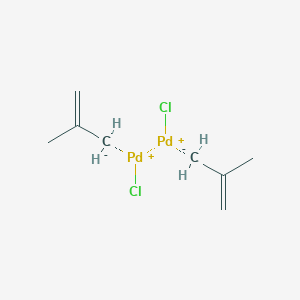
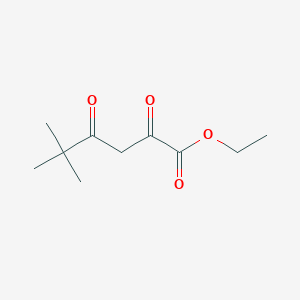
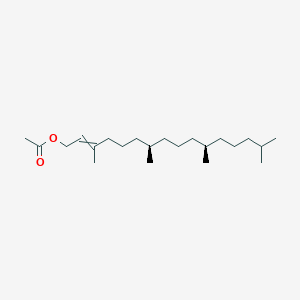
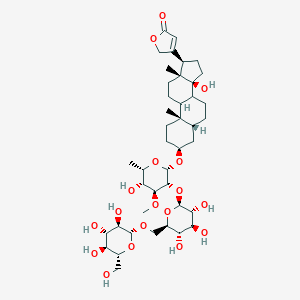


![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
